molecular formula C17H15ClN4O2 B5510533 N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide

N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide

Cat. No. B5510533
M. Wt: 342.8 g/mol
InChI Key: LRXOWUJVIKWOGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions, with various methods being explored for constructing the pyrimidine ring or introducing substituents to the ring system. For example, 2-amino-4,5-diphenylfuran-3-carbonitrile has been used as a building block for constructing new furo[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing the versatility of furan and pyrimidine-based compounds in synthesis (El-Shahawi & El-ziaty, 2017)(El-Shahawi & El-ziaty, 2017).

Molecular Structure Analysis

The crystal and molecular structure analysis of pyrimidine derivatives reveals significant information about their molecular geometry, hydrogen bonding patterns, and other intermolecular interactions. For instance, studies on isostructural pyrimidine compounds have demonstrated how hydrogen bonding can influence the crystal packing and the overall stability of these compounds (Trilleras et al., 2009)(Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine and furan derivatives engage in a variety of chemical reactions, including cyclization, substitution, and addition reactions. These reactions are pivotal for modifying the chemical structure and properties of the compounds for specific applications. For example, the transformation of methyl N-methyl-N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines showcases the reactivity of these compounds under different conditions (Susvilo et al., 2005)(Susvilo et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has biological activity, it could be due to interactions with proteins or enzymes in the body, possibly through the formation of hydrogen bonds via the amide group .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions. The presence of the chlorine atom might mean that it could form harmful products if it’s burned .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactions. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

N-[(2-aminopyrimidin-5-yl)methyl]-5-(2-chlorophenyl)-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-22(10-11-8-20-17(19)21-9-11)16(23)15-7-6-14(24-15)12-4-2-3-5-13(12)18/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXOWUJVIKWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(N=C1)N)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide

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